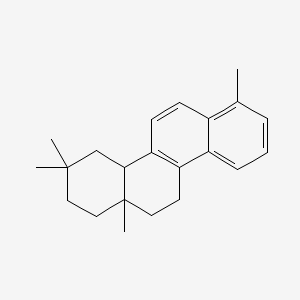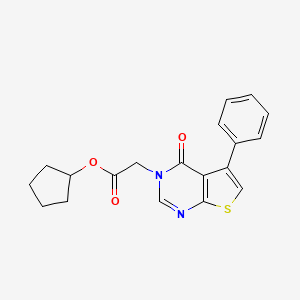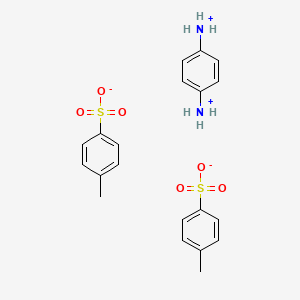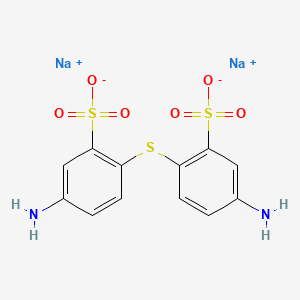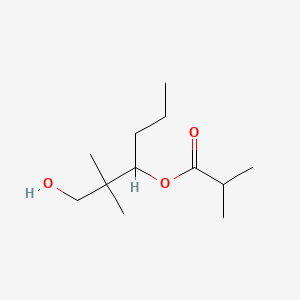
3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol is a complex organic compound characterized by multiple hydroxyl and ether groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol typically involves multi-step organic reactions. One common method includes the reaction of ethylene oxide with a suitable amine, followed by subsequent etherification and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to promote the desired reactions. The process may include purification steps such as distillation or crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces primary or secondary alcohols.
Applications De Recherche Scientifique
3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol involves its interaction with specific molecular targets. The hydroxyl and ether groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine: Similar in structure but with different functional groups and applications.
Diethanolamine: Shares some structural features but has distinct chemical properties and uses.
Uniqueness
3-(2-Hydroxyethyl)-6,10,13-trioxa-3-azahexadecane-1,8,15,16-tetrol is unique due to its specific arrangement of hydroxyl and ether groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various scientific fields.
Propriétés
Numéro CAS |
94134-82-4 |
|---|---|
Formule moléculaire |
C14H31NO8 |
Poids moléculaire |
341.40 g/mol |
Nom IUPAC |
3-[2-[3-[2-[bis(2-hydroxyethyl)amino]ethoxy]-2-hydroxypropoxy]ethoxy]propane-1,2-diol |
InChI |
InChI=1S/C14H31NO8/c16-4-1-15(2-5-17)3-6-21-11-14(20)12-23-8-7-22-10-13(19)9-18/h13-14,16-20H,1-12H2 |
Clé InChI |
JWRVNBUIHXRZMZ-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)CCOCC(COCCOCC(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


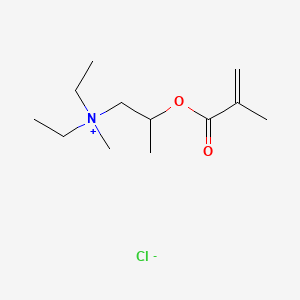
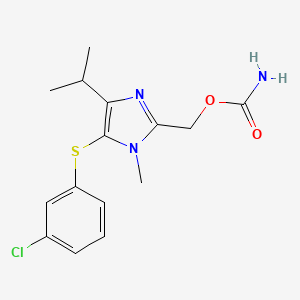



![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)

